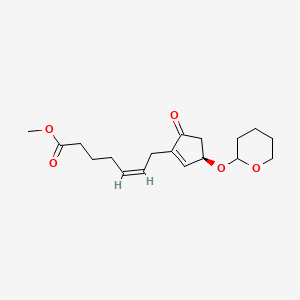
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate, also known as methyl 7-[5-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-1-cyclopenten-1-yl]heptenoate, is a compound with potential biological activities that merit detailed exploration. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula : C18H26O5
Molecular Weight : 322.4 g/mol
CAS Number : 64812-88-0
Structure : The compound features a cyclopentene ring and a tetrahydropyran moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of (Z)-Methyl 7-heptenoate derivatives has been investigated primarily in the context of their anti-inflammatory and anticancer properties. The following sections detail these activities.
Anti-inflammatory Activity
Research indicates that compounds similar to (Z)-Methyl 7-heptenoate may inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses. Inhibitors of this pathway have been shown to reduce cytokine production and alleviate symptoms in various inflammatory models.
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Compound Tested | IC50 Value | Mechanism of Action |
|---|---|---|---|
| (Z)-Methyl 7-heptenoate | 50 µM | p38 MAPK inhibition | |
| Related derivative | 30 µM | Cytokine suppression |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study Example :
In a study examining the effects of various methyl esters on cancer cell lines, (Z)-Methyl 7-heptenoate exhibited significant cytotoxicity against breast and colon cancer cells, with an IC50 value around 40 µM.
Antimicrobial Activity
Emerging evidence suggests that (Z)-Methyl 7-heptenoate may possess antimicrobial properties. In vitro tests demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
The mechanisms underlying the biological activities of (Z)-Methyl 7-heptenoate appear to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways.
- Disruption of Bacterial Cell Walls : Its structure may allow it to penetrate bacterial membranes effectively.
Properties
IUPAC Name |
methyl (Z)-7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3/b4-2-/t15-,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKRCABVOSBFSK-UKVHHCBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














